molecular formula C7H5LiN2O3S2 B7824237 lithium;2-amino-1,3-benzothiazole-6-sulfonate

lithium;2-amino-1,3-benzothiazole-6-sulfonate

Cat. No.: B7824237
M. Wt: 236.2 g/mol
InChI Key: NBBLVDLLDBKXGK-UHFFFAOYSA-M
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Preparation Methods

The preparation of lithium;2-amino-1,3-benzothiazole-6-sulfonate involves the use of recombinant DNA technology to produce the monoclonal antibody in mammalian cell cultures. The process includes the following steps:

Chemical Reactions Analysis

lithium;2-amino-1,3-benzothiazole-6-sulfonate primarily undergoes biochemical interactions rather than traditional chemical reactions. It binds specifically to the CD38 antigen on the surface of malignant cells, leading to:

Scientific Research Applications

lithium;2-amino-1,3-benzothiazole-6-sulfonate has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

lithium;2-amino-1,3-benzothiazole-6-sulfonate exerts its effects by binding to the CD38 antigen on the surface of malignant cells. This binding triggers several immune-mediated mechanisms, including:

Comparison with Similar Compounds

lithium;2-amino-1,3-benzothiazole-6-sulfonate is compared with other anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab. While all these antibodies target CD38, this compound has shown a better safety profile and enhanced efficacy in preclinical studies. Similar compounds include:

This compound stands out due to its unique epitope recognition and improved safety and efficacy profiles .

Properties

IUPAC Name

lithium;2-amino-1,3-benzothiazole-6-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2.Li/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7;/h1-3H,(H2,8,9)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBLVDLLDBKXGK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5LiN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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